Sodium Sulfapyridazine Exhibits Prolonged Systemic Retention Compared to Rapidly Excreted Sulfachloropyridazine
Sodium sulfapyridazine (as sulfamethoxypyridazine) demonstrates significantly slower urinary excretion compared to sulfachloropyridazine, a closely related pyridazine-substituted sulfonamide analog. This pharmacokinetic distinction is foundational to its classification as a long-acting sulfonamide and supports less frequent dosing regimens [1].
| Evidence Dimension | Urinary excretion rate (qualitative comparative pharmacokinetics) |
|---|---|
| Target Compound Data | Excreted much more slowly (long-acting, ~24h duration) |
| Comparator Or Baseline | Sulfachloropyridazine: rapidly excreted in urine |
| Quantified Difference | Qualitatively described as excreted much more slowly; precise half-life ratio not specified in this source |
| Conditions | Pharmacokinetic study in animals; 50 mg/kg oral administration in dogs |
Why This Matters
Slower excretion enables less frequent dosing (once daily vs. multiple times per day), which reduces labor costs in veterinary or livestock applications and improves compliance in clinical settings.
- [1] Jones WF, Ziai M, Cherrick GR, Finland M. Absorption and Excretion of Sulfachloropyridazine. Proc Soc Exp Biol Med. 1957;95(4):642-645. View Source
